molecular formula C11H8N4O3 B11868570 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B11868570
M. Wt: 244.21 g/mol
InChI Key: DDVAMYWMJKPZGL-UHFFFAOYSA-N
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Description

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that features both triazole and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C11H8N4O3/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-12-11(18)14-13-8/h1-4H,5H2,(H2,12,13,14,18)

InChI Key

DDVAMYWMJKPZGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNC(=O)N3

Origin of Product

United States

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